molecular formula C10H13BrO2 B1444594 (2-Bromo-5-ethoxy-4-methylphenyl)methanol CAS No. 1350759-96-4

(2-Bromo-5-ethoxy-4-methylphenyl)methanol

Cat. No. B1444594
M. Wt: 245.11 g/mol
InChI Key: QTUOCAFRQIHIPS-UHFFFAOYSA-N
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Description

“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as phenols. It has a molecular formula of C10H13BrO2 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-ethoxy-4-methylphenyl)methanol” consists of a phenyl ring substituted with a bromo, ethoxy, and methyl group, and a methanol group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” has a molecular weight of 245.11 g/mol . Other physical and chemical properties such as melting point or boiling point are not available in the literature .

Scientific Research Applications

Antibacterial Properties

  • Bromophenols, similar in structure to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been identified as possessing antibacterial properties. A study isolated such compounds from the marine red alga Rhodomela confervoides, demonstrating their effectiveness against bacterial strains (Xu et al., 2003).

Chemical Synthesis and Applications

  • The molecule has relevance in the field of chemical synthesis. For instance, its analogs have been synthesized for biological activity assessments. A study conducted a total synthesis of a biologically active, naturally occurring compound starting from a similar bromophenol structure (Akbaba et al., 2010).

Enantiomeric Synthesis

  • Enantiomerically pure compounds, structurally related to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been synthesized for various applications, highlighting the importance of such structures in producing optically active compounds (Zhang et al., 2014).

Intermediate in Pharmaceutical Synthesis

  • Compounds with a similar structure have been used as intermediates in the synthesis of non-steroidal anti-inflammatory agents, indicating the potential utility of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in pharmaceutical synthesis (Xu & He, 2010).

Antioxidant Activity

  • Bromophenols, structurally related to the compound , have been identified for their antioxidant activity. A study focusing on marine algae found that these compounds exhibit significant free radical scavenging activity, suggesting potential applications in food preservation and health products (Li et al., 2011).

Applications in Organic Chemistry

  • Similar compounds have been utilized in various reactions and synthetic pathways in organic chemistry. For example, a study explored the formation of spiro orthoesters in bromomethoxylation reactions of a cephem derivative, showcasing the diverse chemical reactions these compounds can undergo (Balsamo et al., 1991).

Potential Applications in Molecular Structure Analysis

  • Research on similar bromophenol compounds has contributed to understanding molecular structures and their configurations, as demonstrated in crystallography studies. This underscores the potential application of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in facilitating structural analysis in chemistry (Bavoux et al., 1989).

Safety And Hazards

While specific safety and hazard information for “(2-Bromo-5-ethoxy-4-methylphenyl)methanol” is not available, similar compounds are typically handled with care to avoid ingestion, skin contact, or inhalation .

properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUOCAFRQIHIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-ethoxy-4-methylphenyl)methanol

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-ethoxy-4-methylbenzoate (660 mg, 2.23 mmol) in ether (20 mL) at 0° C. was added DIBAL (5.75 mL, 5.75 mmol, 1 M in toluene). The reaction was stirred at 0° C. for 10 minutes. EtOAc (20 mL) and wet silica gel (˜50 g silica gel and 3 mL of water) were added portion wise at 0° C. The resulting slurry was stirred for ˜15 minutes and was filtered, washed with EtOAc (20 mL). The organic phase was dried over sodium sulfate, filtered and concentrated. The residue was purified on a silica gel column eluting with EtOAc/hexanes (20/80) to give the title intermediate (550 mg) as colorless liquid.
Name
2-bromo-5-ethoxy-4-methylbenzoate
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
5.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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